molecular formula C15H19N3OS B14924469 N-cyclopropyl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide

N-cyclopropyl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide

Cat. No.: B14924469
M. Wt: 289.4 g/mol
InChI Key: BQIDJMQZOUPMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-CYCLOPROPYL-2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique cyclopropyl and hydrazinecarbothioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOPROPYL-2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of cyclopropyl and 4-methylphenyl cyclopropyl intermediates. These intermediates are then subjected to carbonylation reactions to introduce the carbonyl group. The final step involves the reaction of the carbonyl intermediate with hydrazinecarbothioamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize the yield and purity of the product. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOPROPYL-2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and hydrazinecarbothioamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~-CYCLOPROPYL-2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism by which N1-CYCLOPROPYL-2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves interactions with specific molecular targets. The compound’s cyclopropyl and hydrazinecarbothioamide groups are believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-CYCLOPROPYL-2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE shares similarities with other cyclopropyl-containing compounds and hydrazinecarbothioamide derivatives.
  • Cyclopropyl derivatives: These compounds are known for their strained ring structures and unique reactivity.

    Hydrazinecarbothioamide derivatives: These compounds are studied for their potential biological activities and applications in medicinal chemistry.

Uniqueness

The uniqueness of N1-CYCLOPROPYL-2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE lies in its combination of cyclopropyl and hydrazinecarbothioamide groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

1-cyclopropyl-3-[[2-(4-methylphenyl)cyclopropanecarbonyl]amino]thiourea

InChI

InChI=1S/C15H19N3OS/c1-9-2-4-10(5-3-9)12-8-13(12)14(19)17-18-15(20)16-11-6-7-11/h2-5,11-13H,6-8H2,1H3,(H,17,19)(H2,16,18,20)

InChI Key

BQIDJMQZOUPMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)NNC(=S)NC3CC3

Origin of Product

United States

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